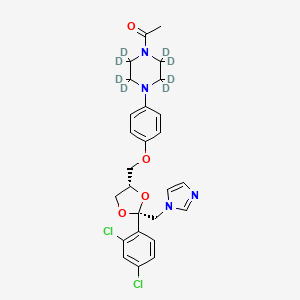

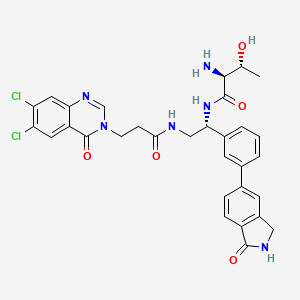

![molecular formula C16H18N2O4S B12413991 (3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)

(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,7aR)-Benzylpenillic acid-d5 is a deuterium-labeled analog of benzylpenillic acid, a derivative of penicillin G. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of penicillin derivatives. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7aR)-Benzylpenillic acid-d5 involves the incorporation of deuterium atoms into the benzylpenillic acid structure. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

Deuterated Reagents: Employing deuterated starting materials in the synthesis process.

Industrial Production Methods

Industrial production of (3S,7aR)-Benzylpenillic acid-d5 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) in deuterated solvents.

Purification: Employing techniques like chromatography to isolate the desired deuterated compound.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,7aR)-Benzylpenillic acid-d5 undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions at the benzyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions involving nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

Oxidation: Formation of benzylpenillic acid sulfoxide or sulfone.

Reduction: Formation of benzylpenillic alcohol.

Substitution: Formation of substituted benzylpenillic derivatives.

Applications De Recherche Scientifique

(3S,7aR)-Benzylpenillic acid-d5 is utilized in various scientific research applications, including:

Chemistry: Studying reaction mechanisms and kinetics of penicillin derivatives.

Biology: Investigating the metabolic pathways and biological activity of penicillin compounds.

Medicine: Researching the pharmacokinetics and pharmacodynamics of penicillin antibiotics.

Industry: Developing new antibiotics and improving existing formulations.

Mécanisme D'action

The mechanism of action of (3S,7aR)-Benzylpenillic acid-d5 involves its interaction with bacterial cell wall synthesis. The compound targets and inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to weakened cell walls and ultimately, bacterial cell lysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Penicillin G: The parent compound of benzylpenillic acid.

Ampicillin: A broader-spectrum penicillin derivative.

Amoxicillin: Another penicillin derivative with improved oral bioavailability.

Uniqueness

(3S,7aR)-Benzylpenillic acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic research, providing insights that are not easily obtainable with non-labeled compounds.

Propriétés

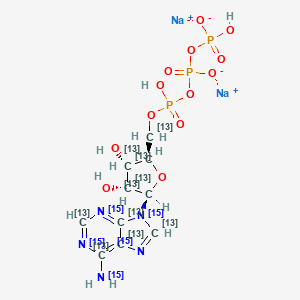

Formule moléculaire |

C16H18N2O4S |

|---|---|

Poids moléculaire |

339.4 g/mol |

Nom IUPAC |

(3S,7aR)-2,2-dimethyl-5-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13+/m0/s1/i3D,4D,5D,6D,7D |

Clé InChI |

PSPRNQOVLYLHSA-SKZPJCPGSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2=NC([C@@H]3N2[C@H](C(S3)(C)C)C(=O)O)C(=O)O)[2H])[2H] |

SMILES canonique |

CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)